Bucindolol - 71119-11-4

Bucindolol

Catalog Number: EVT-370153
CAS Number: 71119-11-4
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bucindolol is a synthetic compound classified as a β-adrenergic receptor antagonist, also known as a β-blocker. [, , , , , , , ] While primarily recognized for its β-blocking activity, bucindolol also exhibits ancillary properties, including α1-adrenergic receptor blocking activity and vasodilating properties. [, , , , , ] Bucindolol's multiple mechanisms of action make it a subject of interest in cardiovascular research, particularly in the context of heart failure. [, , , , , , , , , , , , , , ]

Molecular Structure Analysis

Bucindolol consists of a phenoxypropananolamine core structure with substitutions that contribute to its unique pharmacological profile. [] The indole ring system is characteristic of many β-blockers and plays a critical role in its interaction with β-adrenergic receptors. [, ] Modifications to this core structure, particularly the presence of a tert-butyl group, are thought to contribute to its ancillary properties like α1-adrenergic receptor antagonism and direct vasodilating effects. [, , ]

Mechanism of Action

Bucindolol's primary mechanism of action is the competitive antagonism of β-adrenergic receptors, particularly the β1 and β2 subtypes. [, , , , , ] This antagonism inhibits the binding of catecholamines like norepinephrine and epinephrine to these receptors, thereby reducing the sympathetic nervous system's influence on the cardiovascular system. [, , , ] Bucindolol also exhibits a weak antagonistic effect on α1-adrenergic receptors, contributing to its vasodilatory properties. [, , , , ] Additionally, bucindolol has demonstrated direct relaxing effects on vascular smooth muscle, further contributing to its vasodilatory action. [, ]

Bucindolol's intrinsic sympathomimetic activity (ISA) is a subject of ongoing research. While bucindolol exhibits ISA in some animal models, its presence and implications in humans remain controversial. [, , , ]

Applications

Bucindolol has been extensively studied for its potential applications in cardiovascular research, primarily in the context of heart failure. [, , , , , , , , , , , , , , ] Studies in animal models of heart failure have shown that bucindolol can improve cardiac function, reduce myocardial oxygen consumption, and improve diastolic relaxation. [, , , ] These effects are attributed to its combined β-blocking, α1-blocking, and vasodilatory actions. [, , , , ]

Clinical trials investigating bucindolol's efficacy in humans have yielded mixed results. While some studies have demonstrated improvements in left ventricular ejection fraction and other hemodynamic parameters, its overall impact on mortality remains inconclusive. [, , , , , ]

Research has also explored the potential role of pharmacogenetics in bucindolol's therapeutic response. Studies have identified specific genetic polymorphisms in adrenergic receptors that may modulate bucindolol's efficacy, suggesting that a personalized approach based on genetic profiling could optimize its therapeutic benefits. [, , , , , ]

Future Directions
  • Further elucidating the role of genetics in bucindolol's therapeutic response: Larger-scale studies are needed to validate the influence of identified genetic polymorphisms and explore potential novel genetic modifiers of its effects. [, , , , , ]
  • Investigating the role of bucindolol in specific heart failure subtypes: Given the mixed results of clinical trials, it would be valuable to explore bucindolol's efficacy in distinct heart failure populations, potentially stratified by etiology, genetic profile, or disease severity. [, , , , , ]
  • Exploring potential alternative applications of bucindolol: While its primary focus has been on heart failure, bucindolol's unique pharmacological profile warrants investigations into its potential efficacy in other cardiovascular conditions like atrial fibrillation or hypertension. [, , , , ]
  • Optimizing bucindolol's therapeutic profile through medicinal chemistry: Investigating structural modifications to the bucindolol molecule could potentially enhance its beneficial effects, reduce potential side effects, or target specific patient populations based on their genetic makeup. [, , ]

Carvedilol

Compound Description: Carvedilol is a nonselective β-adrenergic receptor antagonist with α1-adrenoceptor blocking activity. It is approved for treating hypertension and congestive heart failure [].

Propranolol

Compound Description: Propranolol is a nonselective β-adrenergic receptor antagonist widely used as a standard for evaluating β-blocking activity [].

Pindolol

Compound Description: Pindolol is a nonselective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity [].

Isoproterenol

Compound Description: Isoproterenol is a nonselective β-adrenergic receptor agonist frequently used to assess the β-blocking activity of antagonists [, ].

Relevance: Bucindolol, acting as a β-adrenergic receptor antagonist, effectively inhibits the positive chronotropic and diastolic depressor effects induced by isoproterenol []. This antagonistic relationship highlights bucindolol's primary mechanism of action as a β-blocker.

Phenylephrine

Compound Description: Phenylephrine is a selective α1-adrenergic receptor agonist used to investigate α-blocking activities [, , ].

Relevance: Bucindolol displays weak α1-adrenoceptor antagonist activity against phenylephrine-induced responses [, ]. This suggests that bucindolol's vasodilatory effect might be partially mediated through α1-adrenoceptor blockade, in addition to its primary β-blocking action.

Serotonin (5-HT)

Compound Description: Serotonin (5-HT) is a neurotransmitter that interacts with various 5-HT receptors, including those involved in cardiovascular regulation [].

Relevance: Bucindolol demonstrates weak antagonistic activity at 5-HT receptors, particularly the 5-HT2A and 5-HT2B subtypes []. Although this antagonism is weaker than its β-blocking activity, it might contribute to bucindolol's overall cardiovascular effects.

8-OH-DPAT

Compound Description: 8-OH-DPAT is a selective 5-HT1A receptor agonist used to investigate 5-HT1A receptor activity [].

Relevance: Unlike some β-adrenergic receptor antagonists, such as cyanopindolol, which act as 5-HT1A receptor antagonists, bucindolol does not block the bradycardia induced by 8-OH-DPAT, indicating a lack of significant interaction with the 5-HT1A receptor [].

Xamoterol

Compound Description: Xamoterol is a β1-adrenergic receptor partial agonist investigated for treating congestive heart failure [, ].

Metoprolol

Compound Description: Metoprolol is a selective β1-adrenergic receptor antagonist used for treating hypertension and heart failure [, ].

Bisoprolol

Compound Description: Bisoprolol is a highly selective β1-adrenoceptor antagonist used in treating hypertension and heart failure [, ].

Relevance: Unlike bucindolol, bisoprolol lacks intrinsic sympathomimetic activity (ISA) [, ]. It suggests potential differences in their clinical profiles, particularly in the treatment of heart failure.

CGP 20712A

Compound Description: CGP 20712A is a selective β1-adrenoceptor antagonist used in research to isolate and study the effects of other adrenergic agents [].

Relevance: The use of CGP 20712A in studies with bucindolol helps delineate the specific contributions of β1-adrenoceptor blockade from other pharmacological actions of bucindolol, such as α1-adrenoceptor antagonism and weak 5-HT receptor antagonism [].

Sodium Nitroprusside

Compound Description: Sodium nitroprusside is a potent vasodilator that acts independently of adrenergic receptors [].

Relevance: Bucindolol does not affect sodium nitroprusside-induced vasodilation, indicating that bucindolol's vasodilatory mechanism is distinct from that of sodium nitroprusside and likely involves adrenergic receptor interactions and/or other pathways [].

Oxprenolol

Compound Description: Oxprenolol is a nonselective β-adrenergic receptor antagonist used to treat hypertension [].

Properties

CAS Number

71119-11-4

Product Name

Bucindolol

IUPAC Name

2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3

InChI Key

FBMYKMYQHCBIGU-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O

Synonyms

2-[2-Hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]benzonitrile; DL-Bucindolol; MJ 13105-1

Canonical SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.